2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-8-9-16(15(12-14)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQGHMIEFMHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Classical Sulfonylation of 2,4-Dimethoxybenzene Derivatives
The most direct route involves sulfonylation of 1,3-dimethoxybenzene followed by amine coupling.
Chlorosulfonation of 1,3-Dimethoxybenzene
Adapting methods from, 1,3-dimethoxybenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 60–70°C for 2–4 hours. Key parameters:
- Molar ratio : 1:1.42–1:3.6 (substrate:ClSO₃H)
- Solvent : Excess ClSO₃H acts as solvent and reagent
- Byproduct management : Dry auxiliaries (e.g., CaCl₂) absorb HCl gas
The intermediate 2,4-dimethoxybenzenesulfonyl chloride is isolated via vacuum distillation (yield: 85–90%).
Amine Coupling with 2-Phenoxyethylamine
The sulfonyl chloride reacts with 2-phenoxyethylamine in dichloromethane (DCM) or chloroform under basic conditions (e.g., pyridine or NaHCO₃):
$$ \text{2,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{OPh} \xrightarrow{\text{base}} \text{2,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{NHCH}2\text{CH}_2\text{OPh} $$
Carbodiimide-Mediated Coupling (Alternative Route)
For substrates sensitive to chlorosulfonation, a coupling approach using 2,4-dimethoxybenzenesulfonic acid and 2-phenoxyethylamine is viable:
Activation of Sulfonic Acid
The sulfonic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM:
$$ \text{2,4-(MeO)}2\text{C}6\text{H}3\text{SO}3\text{H} + \text{EDCI·HCl} \xrightarrow{\text{DMAP}} \text{Active intermediate} $$
Amine Conjugation
2-Phenoxyethylamine is added to the activated intermediate at 0°C, followed by stirring at room temperature:
Critical Analysis of Methodologies
Yield and Purity Comparison
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the sulfonamide group can produce 2,4-dimethoxy-N-(2-phenoxyethyl)benzylamine.
Scientific Research Applications
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Methoxy Substitution Patterns
- 2,4-Dimethoxy vs. 3,4-Dimethoxy: The 2,4-dimethoxy configuration (target compound) creates a distinct electronic and steric profile compared to 3,4-dimethoxy analogs (e.g., Ro-61-8048). The 3,4-dimethoxy group in Ro-61-8048 enhances binding to kynurenine 3-monooxygenase (KMO), critical for its neuroprotective effects .
Substituent Effects on Solubility and Bioavailability
- The phenoxyethyl chain in the target compound contributes to hydrophobicity, likely reducing aqueous solubility compared to analogs with polar heterocycles (e.g., thiazole in Ro-61-8048).
- Chromene-based analogs (e.g., HIF-1 inhibitors) exhibit very low solubility (<15 μg/mL), necessitating formulation improvements, a challenge that may extend to the target compound .
Pharmacological Activities
- Ro-61-8048: Demonstrates potent KMO inhibition (IC₅₀ = 37 nM), reducing neurotoxic quinolinic acid levels in Parkinson’s models .
- Chromene-based HIF-1 inhibitors : Antagonize tumor growth in vivo but require structural optimization for solubility .
Biological Activity
2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 395.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting dihydropteroate synthase, this compound can effectively disrupt folate synthesis in bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study by Khalid et al., the compound demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The IC50 value for tyrosinase inhibition was determined to be 14.33 ± 1.63 µM, indicating a strong inhibitory potency compared to other known inhibitors like kojic acid.
Case Studies
Case Study 1: Antibacterial Efficacy
In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Anticancer Research
A preclinical trial assessed the anticancer effects of the compound on mice bearing human tumor xenografts. Results showed a marked reduction in tumor size after treatment with the compound over four weeks, alongside minimal side effects compared to traditional chemotherapy agents.
Q & A
Q. Table 1: Comparison of Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| DCM | 25 | 78 | >95% | |
| DMF | 60 | 85 | 92% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm structure via chemical shifts:
- IR Spectroscopy: Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during sulfonamide formation?
Methodological Answer:
Competing hydrolysis of sulfonyl chloride or over-alkylation can be minimized by:
- Controlled pH: Maintain mildly basic conditions (pH 8–9) using TEA to prevent acid-catalyzed hydrolysis .
- Low-Temperature Reactions: Perform reactions at 0–5°C in DCM to slow down side reactions .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .
Advanced: What computational methods are suitable for predicting biological targets or SAR for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase, cyclooxygenase) .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity using descriptors like logP and polar surface area .
- MD Simulations: Assess binding stability in aqueous environments (GROMACS/AMBER) .
Q. Table 2: Predicted Targets from Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | |
| COX-2 | -8.7 |
Contradiction Resolution: Conflicting solvent recommendations (DMF vs. DCM) exist for synthesis. How should researchers approach solvent selection?
Methodological Answer:
- Reaction Scale: DMF is preferred for large-scale reactions due to better solubility, while DCM suits small-scale, low-temperature syntheses .
- Byproduct Management: DMF’s high boiling point simplifies solvent removal but may require extensive washing to eliminate residual amine.
- Empirical Testing: Perform parallel reactions in both solvents (10 mmol scale) and compare yields/purity via HPLC .
Advanced: How can researchers resolve discrepancies in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and control compounds .
- Metabolic Stability Testing: Use liver microsomes to assess if conflicting results arise from differential metabolism .
- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography (e.g., CCDC deposition) to rule out polymorphic variations .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
